

# synthesis and industrial production of trichloroacetic acid

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An In-depth Technical Guide to the Synthesis and Industrial Production of **Trichloroacetic Acid** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Trichloroacetic acid** (TCA), a halogenated carboxylic acid, is a vital reagent and intermediate in various chemical and pharmaceutical applications. Its utility spans from its role as a precipitant for macromolecules in biochemical assays to its use in organic synthesis and dermatology. This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of **trichloroacetic acid**, with a focus on the chlorination of acetic acid and the oxidation of chloral hydrate. Detailed experimental protocols, quantitative data on reaction parameters, and process workflows are presented to offer a thorough understanding of these manufacturing processes.

#### Introduction

**Trichloroacetic acid** (C<sub>2</sub>HCl<sub>3</sub>O<sub>2</sub>), also known as trichloroethanoic acid, is a strong carboxylic acid where the three hydrogen atoms of the methyl group of acetic acid are substituted by chlorine atoms.[1] This substitution significantly increases the acidity of the molecule. First synthesized in 1839 by Jean-Baptiste Dumas, TCA is a colorless, crystalline solid that is highly soluble in water.[1] Its primary industrial applications include its use as a chemical intermediate,



a decalcifier, and a fixative in microscopy.[2] This guide delves into the core methodologies employed for its large-scale production.

## **Industrial Synthesis Methods**

The industrial production of **trichloroacetic acid** is dominated by two principal synthetic routes: the direct chlorination of acetic acid and the oxidation of chloral hydrate.

### **Chlorination of Acetic Acid**

The most prevalent industrial method for synthesizing **trichloroacetic acid** is the direct chlorination of acetic acid (CH<sub>3</sub>COOH) or its chlorinated derivatives like monochloroacetic acid and dichloroacetic acid.[3][4] The reaction proceeds by substituting the alpha-hydrogen atoms of acetic acid with chlorine.[1]

The overall reaction is as follows:

CH<sub>3</sub>COOH + 3Cl<sub>2</sub> → CCl<sub>3</sub>COOH + 3HCl

This process is typically carried out at elevated temperatures, generally between 140-160 °C. [5] Various catalysts can be employed to enhance the reaction rate and yield.

The chlorination of acetic acid can be accelerated by the use of catalysts. Common catalysts include:

- Metal Salts: Iron and copper compounds are often used.[5] However, their presence can also promote the decomposition of chloroacetic acids, especially towards the end of the reaction.
   [3]
- Phosphorus and Sulfur: Red phosphorus and sulfur, as well as their oxides and chlorides, can act as catalysts.[6]
- UV Light (Photochlorination): Initiating the reaction with UV light provides a cleaner, catalystfree method that can lead to high yields and purity.[7]

This protocol is based on a patented industrial process for the photochlorination of acetic acid.
[7]



#### Materials:

- Acetic Acid (glacial)
- Chlorine gas
- Photochlorination reactor equipped with a UV lamp (e.g., 20W blue light fluorescent tube)
- Gas flow controllers
- Temperature control system
- Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

#### Procedure:

- Charge the photochlorination reactor with a known quantity of glacial acetic acid.
- Heat the reactor to the desired temperature, typically between 105-115 °C.[7]
- Initiate the UV lamp to begin photoinitiation.
- Continuously feed chlorine gas into the reactor at a controlled rate. The molar ratio of acetic acid to total chlorine should be maintained between 1:3.0 and 1:3.2.[7]
- The chlorine flow rate can be varied during the reaction, starting higher and decreasing as the reaction progresses, for instance from 0.22 down to 0.03 mol/(h·mol acetic acid).[7]
- Monitor the composition of the reaction mixture periodically by taking samples and analyzing them.
- Continue the chlorination until the concentration of trichloroacetic acid in the reaction mixture reaches a desired level, typically above 99.5%.[7]
- The resulting crude trichloroacetic acid can be purified further if necessary.

## **Oxidation of Chloral Hydrate**



An alternative industrial synthesis route involves the oxidation of chloral hydrate (C<sub>2</sub>H<sub>3</sub>Cl<sub>3</sub>O<sub>2</sub>). [4] This method can produce high-purity **trichloroacetic acid**.

The overall reaction using nitric acid as the oxidant is:

$$C_2H_3Cl_3O_2 + [O] \rightarrow CCl_3COOH + H_2O$$

Various oxidizing agents can be used for this conversion, with fuming nitric acid being a common choice in laboratory-scale preparations.[8] On an industrial scale, other oxidants may be employed.

This protocol describes a laboratory-scale synthesis which can be adapted for larger scales.[8]

#### Materials:

- Chloral Hydrate
- Fuming Nitric Acid (density = 1.5 g/mL)
- Distillation apparatus
- · Heating mantle

#### Procedure:

- In a distillation flask, melt 20 g of chloral hydrate.
- Carefully add 13.3 mL of fuming nitric acid to the molten chloral hydrate.
- Gently heat the mixture with a small flame to initiate the reaction. The evolution of red fumes (primarily nitrogen tetroxide) indicates the start of the reaction.
- The reaction is exothermic and should proceed without further heating. The reaction is complete when the evolution of nitrous fumes ceases upon warming.
- Purify the product by distillation.
  - Initially, excess nitric acid will distill below 123 °C.



- A mixture of trichloroacetic acid and nitric acid will pass over between 123 °C and 194
   °C.
- Nearly pure trichloroacetic acid will distill at 194-196 °C and solidify upon cooling.
- The fraction collected between 123-190 °C can be treated with an additional 10 mL of fuming nitric acid and redistilled to improve the yield.

## **Quantitative Data**

The following tables summarize quantitative data from various synthesis methods.

# Table 1: Synthesis of Trichloroacetic Acid via Chlorination of Acetic Acid/Chloroacetic Acid Mother Liquors



Catalyst/ Method	Starting Material	Temperat ure (°C)	Reaction Time (hours)	Yield (%)	Purity (%)	Referenc e
Ferric Chloride	Commercia I mother liquor <sup>1</sup>	140	52	80.5	-	[3]
None (after removal of metal compound s)	Commercia I mother liquor¹	140	320	98	97.5	[3]
Ferric Chloride + Sulfuric Acid	Mixture of acetic, mono-, and dichloroace tic acids	140	107	92	-	[3]
Photochlori nation (UV light)	Acetic Acid	105	-	98.7	99.48	[7]
Sulfur or Acetic Anhydride	Chloroaceti c acid mother liquor	135-140	115-125	98	-	[7]

<sup>&</sup>lt;sup>1</sup> Commercial mother liquor composition: a mixture of acetic acid, monochloroacetic acid, dichloroacetic acid, and **trichloroacetic acid**.

# **Table 2: Synthesis of Trichloroacetic Acid via Oxidation** of Chloral Hydrate

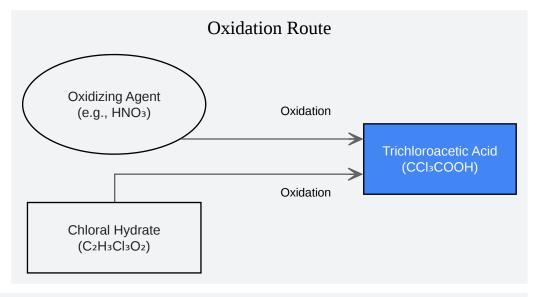


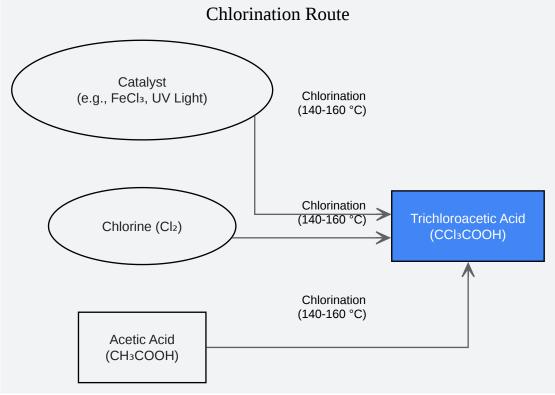
Oxidizing Agent	Starting Material	Yield (%)	Purity (%)	Reference
Fuming Nitric Acid	Chloral Hydrate	50-75 (based on 20g scale)	Nearly pure after distillation	[8]
Sodium Chlorate	Chloral Hydrate	67	Solid product	[9]

# Visualization of Processes

# Diagram 1: Synthesis Pathways of Trichloroacetic Acid





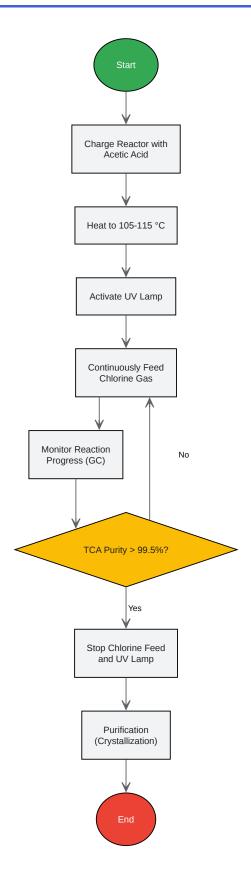


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Caption: Primary industrial synthesis routes for trichloroacetic acid.

# Diagram 2: Experimental Workflow for Industrial Photochlorination





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